molecular formula C16H16N4OS B15111739 4,6-Dimethyl-2-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)pyrimidine CAS No. 951895-12-8

4,6-Dimethyl-2-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)pyrimidine

Cat. No.: B15111739
CAS No.: 951895-12-8
M. Wt: 312.4 g/mol
InChI Key: XLANCXURFZRFHD-UHFFFAOYSA-N
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Description

Pyrimidine, 4,6-dimethyl-2-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]thio]- is a complex organic compound that belongs to the class of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a thioether linkage to a 1,3,4-oxadiazole ring substituted with a 4-methylphenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 4,6-dimethyl-2-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]thio]- typically involves a multi-step process. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which is synthesized through the cyclization of hydrazides with carbon disulfide in the presence of a base. The resulting oxadiazole is then reacted with a suitable halide to introduce the 4-methylphenyl group.

The next step involves the synthesis of the pyrimidine ring. This can be achieved through the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. The dimethyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide.

Finally, the thioether linkage is formed by reacting the pyrimidine derivative with the oxadiazole derivative in the presence of a base, such as sodium hydride or potassium carbonate, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 4,6-dimethyl-2-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]thio]- undergoes various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The methyl groups on the pyrimidine ring can undergo electrophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.

    Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride), organic solvents (e.g., dichloromethane), room temperature to reflux conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated pyrimidine derivatives.

Scientific Research Applications

Pyrimidine, 4,6-dimethyl-2-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]thio]- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials with unique electronic and optical properties.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties. It is also studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. It is also evaluated as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers. Its unique structural features make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Pyrimidine, 4,6-dimethyl-2-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]thio]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication and repair, leading to antiproliferative effects on cancer cells. Additionally, it can interact with cell membrane receptors, triggering signaling pathways that result in anti-inflammatory or neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-mercaptopyrimidine: A structurally similar compound with a thiol group instead of the thioether linkage. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Pyrimidine, 4,6-dimethyl-2-thiol: Another related compound with a thiol group. It has applications in medicinal chemistry and material science.

    1,3,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents. They are studied for their diverse biological activities and potential therapeutic applications.

Uniqueness

Pyrimidine, 4,6-dimethyl-2-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]thio]- stands out due to its unique combination of structural features, including the pyrimidine ring, dimethyl groups, thioether linkage, and oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

951895-12-8

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-(4-methylphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C16H16N4OS/c1-10-4-6-13(7-5-10)15-20-19-14(21-15)9-22-16-17-11(2)8-12(3)18-16/h4-8H,9H2,1-3H3

InChI Key

XLANCXURFZRFHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CSC3=NC(=CC(=N3)C)C

Origin of Product

United States

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